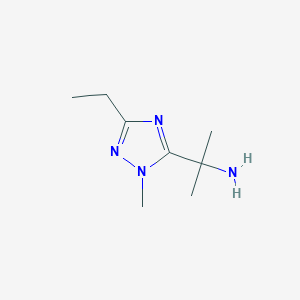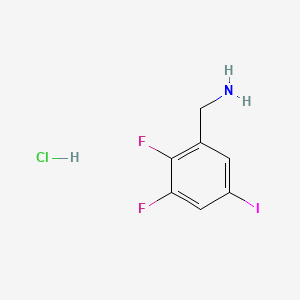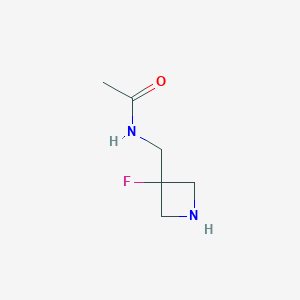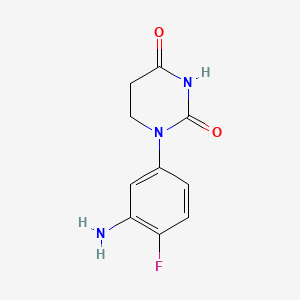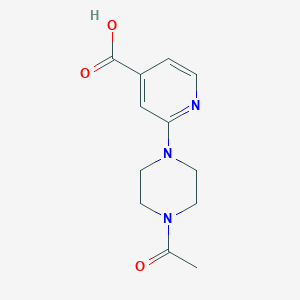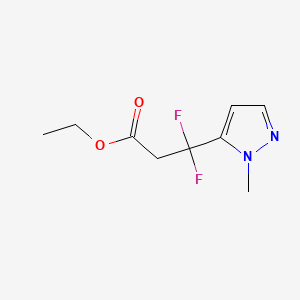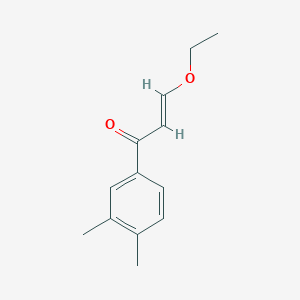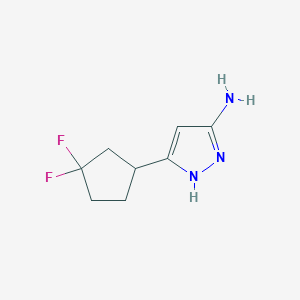
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 3,3-difluorocyclopentylmethanol from cyclopentanecarboxylic acid, 3,3-difluoro-, ethyl ester. This intermediate is then subjected to further reactions to introduce the pyrazole ring and the amine group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups to the pyrazole ring.
Scientific Research Applications
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of 3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluorocyclopentyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclopentyl)methanol: This compound shares the difluorocyclopentyl group but lacks the pyrazole ring, making it less versatile in certain applications.
®-(3,3-difluorocyclopentyl)methanol: A chiral version of the difluorocyclopentyl group, used in different contexts.
Uniqueness
3-(3,3-difluorocyclopentyl)-1H-pyrazol-5-amine is unique due to the combination of the difluorocyclopentyl group and the pyrazole ring. This combination provides distinct chemical properties and reactivity, making it valuable for a wide range of scientific research applications.
Properties
Molecular Formula |
C8H11F2N3 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-(3,3-difluorocyclopentyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)2-1-5(4-8)6-3-7(11)13-12-6/h3,5H,1-2,4H2,(H3,11,12,13) |
InChI Key |
MJSUEQLBGDKWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CC(=NN2)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
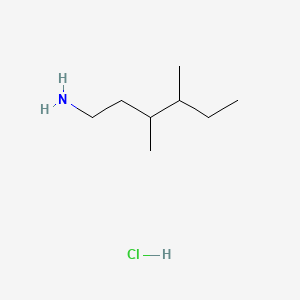
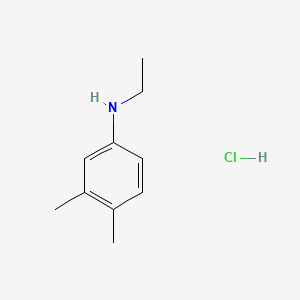
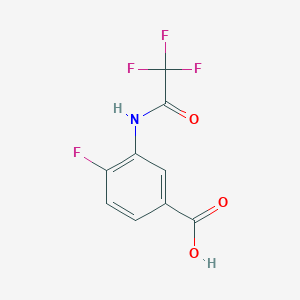

![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)
![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
